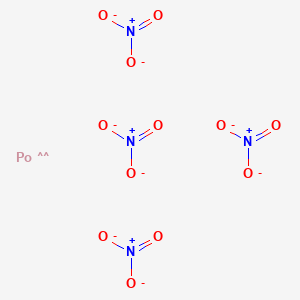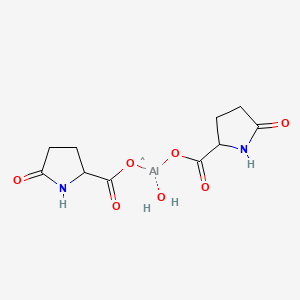
Cholest-5-en-3beta-yl p-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholest-5-en-3beta-yl p-ethoxybenzoate is a chemical compound with the molecular formula C36H54O3 It is a derivative of cholesterol, where the hydroxyl group at the 3-beta position is esterified with p-ethoxybenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3beta-yl p-ethoxybenzoate typically involves the esterification of cholesterol with p-ethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Cholest-5-en-3beta-yl p-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cholesterol or its derivatives.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
Cholest-5-en-3beta-yl p-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its role in cell membrane studies due to its cholesterol backbone.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cholest-5-en-3beta-yl p-ethoxybenzoate is largely dependent on its structural properties. As a cholesterol derivative, it can interact with cell membranes, potentially altering their fluidity and permeability. The ester group can undergo hydrolysis, releasing p-ethoxybenzoic acid, which may have its own biological effects. The molecular targets and pathways involved would depend on the specific context of its application, such as in drug delivery or material science.
Vergleich Mit ähnlichen Verbindungen
Cholest-5-en-3beta-yl p-ethoxybenzoate can be compared with other similar compounds, such as:
Cholest-5-en-3beta-yl p-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Cholest-5-en-3beta-yl acetate: An ester of cholesterol with acetic acid.
Cholest-5-en-3beta-yl benzoate: An ester of cholesterol with benzoic acid.
Uniqueness
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions with biological systems. The ethoxy group may provide different solubility and stability properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
41484-50-8 |
|---|---|
Molekularformel |
C36H54O3 |
Molekulargewicht |
534.8 g/mol |
IUPAC-Name |
[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C36H54O3/c1-7-38-28-14-11-26(12-15-28)34(37)39-29-19-21-35(5)27(23-29)13-16-30-32-18-17-31(25(4)10-8-9-24(2)3)36(32,6)22-20-33(30)35/h11-15,24-25,29-33H,7-10,16-23H2,1-6H3/t25-,29+,30?,31-,32?,33?,35+,36-/m1/s1 |
InChI-Schlüssel |
GWKCVFRJJDJPRJ-WOEBQQPMSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C(=O)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


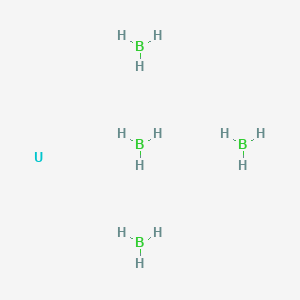

![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)

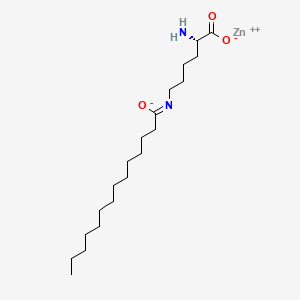
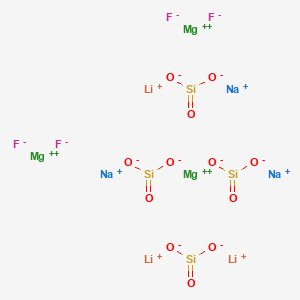
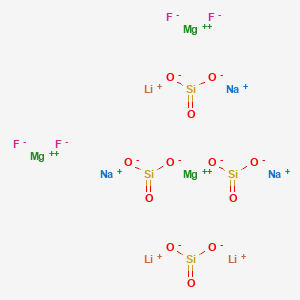


![2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide](/img/structure/B12651064.png)


